molecular formula C13H18N2O3 B1195612 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea CAS No. 79881-89-3

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea

Cat. No.: B1195612
CAS No.: 79881-89-3
M. Wt: 250.29 g/mol
InChI Key: MDJCAAFMRNPNOF-UHFFFAOYSA-N
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Description

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea is an organic compound with a complex structure that includes both aromatic and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea typically involves the reaction of 3-acetyl-4-hydroxyphenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-acetyl-4-hydroxyphenyl isocyanate and diethylamine.

    Reaction Conditions: The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The isocyanate is added dropwise to a solution of diethylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 3-(3-oxo-4-hydroxyphenyl)-1,1-diethylurea.

    Reduction: Formation of 3-(3-hydroxy-4-hydroxyphenyl)-1,1-diethylurea.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Acetyl-4-hydroxyphenyl)urea
  • 3-(3-Acetyl-4-hydroxyphenyl)-1,1-dimethylurea
  • 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diisopropylurea

Uniqueness

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea is unique due to its specific substitution pattern and the presence of both acetyl and diethylurea groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(18)14-10-6-7-12(17)11(8-10)9(3)16/h6-8,17H,4-5H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJCAAFMRNPNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229944
Record name 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79881-89-3
Record name N′-(3-Acetyl-4-hydroxyphenyl)-N,N-diethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79881-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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